4-(3-Nitrophenyl)morpholine

process chemistry purification solid‑state properties

4-(3‑Nitrophenyl)morpholine (CAS 116922‑22‑6) is an N‑aryl morpholine bearing a nitro group at the meta position of the phenyl ring. It is a solid at ambient temperature (melting point 108–111 °C) and is supplied as an off‑white to pale yellow powder with a typical purity of ≥98 % (HPLC).

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 116922-22-6
Cat. No. B053315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenyl)morpholine
CAS116922-22-6
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-9(8-10)11-4-6-15-7-5-11/h1-3,8H,4-7H2
InChIKeyDKECFAGKGYRYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Nitrophenyl)morpholine CAS 116922-22-6: Meta‑Nitro Morpholine Building Block Procurement Guide


4-(3‑Nitrophenyl)morpholine (CAS 116922‑22‑6) is an N‑aryl morpholine bearing a nitro group at the meta position of the phenyl ring [1]. It is a solid at ambient temperature (melting point 108–111 °C) and is supplied as an off‑white to pale yellow powder with a typical purity of ≥98 % (HPLC) . The compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, and other heterocyclic scaffolds, where the electron‑withdrawing nitro group enables further elaboration via reduction, cross‑coupling, or nucleophilic aromatic substitution .

Why 4-(3‑Nitrophenyl)morpholine Cannot Be Replaced by Ortho‑ or Para‑Nitro Isomers in Regiospecific Synthesis


The three constitutional isomers of nitrophenyl morpholine—ortho (2‑nitro), meta (3‑nitro), and para (4‑nitro)—are not interchangeable because the position of the nitro group dictates the electronic distribution on the aromatic ring, the steric environment around the morpholine nitrogen, and the compound's physical handling properties [1]. In nucleophilic aromatic substitution and cross‑coupling reactions, the meta‑nitro isomer exhibits distinct reactivity and regioselectivity compared to its ortho and para counterparts [2]. Furthermore, the melting point of the meta isomer (108–111 °C) lies between that of the para analogue (148–155 °C) and the ortho analogue (not a solid at room temperature), directly affecting purification protocol design and large‑scale process feasibility . Selecting the incorrect isomer can lead to failed reactions, lower yields, and off‑target biological profiles.

Evidence‑Based Differentiation of 4-(3‑Nitrophenyl)morpholine from Analogues: Quantitative Data for Scientific Procurement


Melting Point Differentiation Enables Straightforward Recrystallization Compared to Ortho and Para Isomers

The melting point of 4‑(3‑nitrophenyl)morpholine (108–111 °C) is substantially lower than that of the para isomer (148–155 °C) yet it is a bench‑stable solid unlike the ortho isomer, which is a low‑melting solid or oil at ambient temperature . This intermediate thermal behaviour allows recrystallization from common solvents such as ethanol or methanol without requiring specialised low‑temperature equipment, simplifying purification workflows in multi‑step syntheses .

process chemistry purification solid‑state properties

Meta‑Nitro Regiochemistry Dictates Reduction Potential and Downstream Derivatization Pathways

In palladium‑catalysed hydrogenation, 4‑(3‑nitrophenyl)morpholine is reduced smoothly to 4‑(3‑aminophenyl)morpholine (mp 118 °C) using 10 % Pd/C in ethanol under 1 atm H₂, yielding a primary aniline that serves as a branching point for amide coupling, sulfonamide formation, and heterocycle synthesis . By contrast, the ortho isomer undergoes competing intramolecular hydrogen‑bond stabilisation that can slow reduction kinetics, while the para isomer is widely employed in rivaroxaban intermediate synthesis (4‑(4‑nitrophenyl)morpholin‑3‑one), a pathway unavailable to the meta isomer . This regiochemical divergence means that the choice of isomer directly determines which downstream SAR vectors can be accessed.

synthetic chemistry nitro reduction structure‑activity relationship

Commercial Purity Specifications Meet Med‑Chem and Process Development Requirements

Leading suppliers provide 4‑(3‑nitrophenyl)morpholine at ≥98 % purity (HPLC), with some manufacturers offering ≥99 % (HPLC) grade, ensuring that reaction stoichiometry and impurity profiles are reproducible across batches . For the ortho isomer, typical commercial purity is 95 %, and for the para isomer it ranges from 95 % to 98 % . The higher standard purity of the meta isomer reduces the need for additional purification prior to use in sensitive catalytic or medicinal chemistry applications.

quality control HPLC purity reproducibility

Predicted Physicochemical Profile Supports Drug‑Discovery Workflows

Estimated log P (1.60) and aqueous solubility (693 mg L⁻¹) place 4‑(3‑nitrophenyl)morpholine in a favourable range for lead‑like chemical space, consistent with the morpholine scaffold's known role in enhancing solubility and metabolic stability [1]. While direct experimental comparison with isomers is lacking, the meta substitution pattern is predicted to exhibit distinct hydrogen‑bond acceptor topology relative to the para isomer, which may influence target binding and pharmacokinetics . These properties support its use as a core building block in fragment‑based drug discovery and parallel library synthesis.

drug design physicochemical properties ADME prediction

Recommended Application Scenarios for 4-(3‑Nitrophenyl)morpholine Based on Evidence‑Backed Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Meta‑Position SAR Exploration

When a screening hit contains a phenyl‑morpholine motif and SAR expansion around the phenyl ring is required, 4‑(3‑nitrophenyl)morpholine provides a direct entry point for exploring meta‑position substitution effects. The nitro group can be catalytically reduced to a primary aniline, enabling rapid diversification of meta‑substituted analogues via amide coupling, sulfonylation, or Buchwald–Hartwig arylation . This approach is not feasible with the para isomer, which directs chemistry to the ortho/meta positions, nor with the ortho isomer, which imposes steric constraints [1].

Process Chemistry Scale‑Up of Morpholine‑Containing Intermediates

The intermediate melting point (108–111 °C) of the meta isomer simplifies large‑scale purification by recrystallization from ethanol or ethanol‑water mixtures, avoiding the high‑temperature requirements of the para isomer (mp 148–155 °C) and the low‑temperature handling needed for the ortho analogue . The high commercial purity (≥98 % HPLC) further reduces the need for pre‑reaction purification, improving overall yield and throughput in multi‑kilogram campaigns .

Fragment‑Based Drug Discovery Library Construction

With a molecular weight of 208 Da, a calculated log P of 1.6, and a morpholine ring that is a privileged scaffold in drug discovery, 4‑(3‑nitrophenyl)morpholine meets the criteria for a three‑dimensional fragment . The nitro group serves as a synthetic handle for elaboration, while the meta substitution provides vectorial diversity distinct from commercially available para‑substituted fragments, increasing the chemical diversity of in‑house fragment libraries [2].

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